

Physical and chemical properties of "2-Formyl-6-iodobenzoic acid"

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Compound of Interest

Compound Name: 2-Formyl-6-iodobenzoic acid

Cat. No.: B15234318

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An In-depth Technical Guide to 2-Formyl-6iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Formyl-6-iodobenzoic acid**. Due to the limited availability of experimental data for this specific compound, this document also includes information on closely related analogues to provide a contextual understanding. This guide is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis, characterization, or potential applications of this molecule. All quantitative data is summarized in structured tables, and plausible experimental workflows are visualized using the DOT language.

Introduction

2-Formyl-6-iodobenzoic acid is a substituted aromatic compound containing a carboxylic acid, a formyl group, and an iodine atom on a benzene ring. The ortho positioning of the formyl and iodo groups to the carboxylic acid suggests its potential as a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems. The



presence of three distinct functional groups offers multiple reaction sites for chemical modification.

Chemical and Physical Properties

Direct experimental data for **2-Formyl-6-iodobenzoic acid** is scarce in publicly available literature. The following tables summarize the available information for the target compound, alongside data for the closely related compounds 2-iodobenzoic acid and 2-carboxybenzaldehyde to provide estimated properties.

General Information

Property	Value	Source
IUPAC Name	2-formyl-6-iodobenzoic acid	[1]
CAS Number	1289140-20-0	-
Molecular Formula	C ₈ H ₅ IO ₃	[1]
Molecular Weight	276.03 g/mol	[1]
Canonical SMILES	C1=CC(=C(C(=C1)I)C(=O)O)C =O	[1]

Physical Properties (Experimental and Estimated)

Quantitative experimental data for the physical properties of **2-Formyl-6-iodobenzoic acid** are not readily available. The table below presents data for related compounds to offer a qualitative estimation.



Property	2-Formyl-6- iodobenzoic acid	2-lodobenzoic acid	2- Carboxybenzaldeh yde
Appearance	Not available	White solid	White crystalline powder[2]
Melting Point	Not available	162 °C	Not available
Boiling Point	Not available	Not available	Not available
Solubility	Not available	Soluble in alcohol and ether, insoluble in water.	Soluble in water, diethyl ether, and ethanol[2]
рКа	Not available	Not available	Exhibits ring-chain tautomerism[2]

Chemical Reactivity

The chemical reactivity of **2-Formyl-6-iodobenzoic acid** is dictated by its three functional groups:

- Carboxylic Acid: Can undergo esterification, amide formation, and conversion to an acyl chloride.
- Formyl Group: Susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic attack.
- Iodo Group: Can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira), and nucleophilic aromatic substitution under certain conditions.

The ortho-positioning of the formyl and carboxylic acid groups may lead to intramolecular reactions, such as the formation of a lactol, a phenomenon observed in 2-carboxybenzaldehyde which exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide. [2]

Experimental Protocols



As no specific experimental protocols for the synthesis of **2-Formyl-6-iodobenzoic acid** are documented in the searched literature, a plausible synthetic route is proposed based on established organic chemistry principles.

Proposed Synthesis of 2-Formyl-6-iodobenzoic Acid

A potential route to synthesize **2-Formyl-6-iodobenzoic acid** could start from 2-iodo-m-xylene. The synthesis would involve a two-step process: selective oxidation of one methyl group to a carboxylic acid, followed by the oxidation of the other methyl group to an aldehyde.

Step 1: Oxidation of one methyl group to a carboxylic acid.

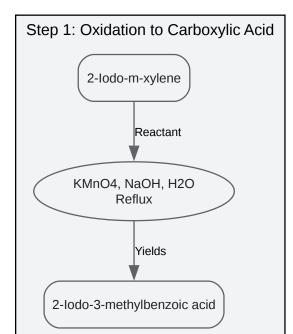
- Reactants: 2-iodo-m-xylene, Potassium permanganate (KMnO₄), water, and a base (e.g., NaOH).
- Procedure: 2-iodo-m-xylene is refluxed with an aqueous solution of potassium permanganate and sodium hydroxide. The reaction mixture is then cooled and filtered. The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the 2-iodo-3-methylbenzoic acid. The product is then filtered, washed with cold water, and dried.

Step 2: Oxidation of the remaining methyl group to a formyl group.

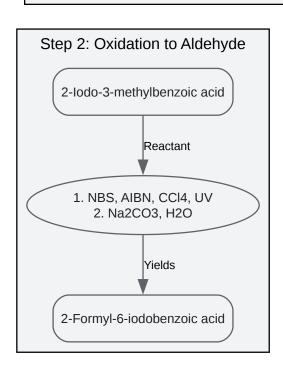
- Reactants: 2-iodo-3-methylbenzoic acid, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN), and a suitable solvent (e.g., carbon tetrachloride). This would be followed by hydrolysis.
- Procedure: The 2-iodo-3-methylbenzoic acid is refluxed with NBS and a catalytic amount of AIBN in a non-polar solvent under UV irradiation to achieve benzylic bromination. The resulting benzylic bromide is then hydrolyzed using aqueous sodium carbonate to yield the final product, 2-Formyl-6-iodobenzoic acid. The product would then be purified by recrystallization or column chromatography.

Mandatory Visualizations Proposed Synthesis Workflow





Proposed Synthesis of 2-Formyl-6-iodobenzoic Acid

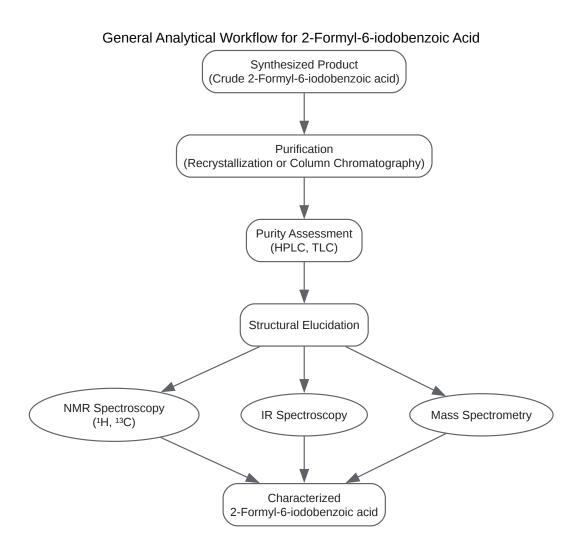


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Caption: Proposed two-step synthesis of 2-Formyl-6-iodobenzoic acid.



General Analytical Workflow



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Caption: A general workflow for the purification and analysis of synthesized **2-Formyl-6-iodobenzoic acid**.

Conclusion



2-Formyl-6-iodobenzoic acid represents a potentially valuable, yet understudied, chemical entity. While its fundamental identifiers are available, a significant gap exists in the experimental characterization of its physical and chemical properties. The proposed synthetic route and analytical workflow provide a starting point for researchers interested in exploring this compound. Further investigation is warranted to fully elucidate its properties and unlock its potential applications in organic synthesis and medicinal chemistry.

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References

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